Diisopentyl succinate

Description

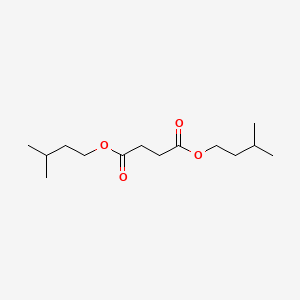

Diisopentyl succinate (CAS 818-04-2), also known as diisoamyl succinate or succinic acid diisopentyl ester, is an organic ester with the molecular formula C₁₄H₂₆O₄ . It is synthesized via esterification of succinic acid with isopentanol (3-methyl-1-butanol). The compound is characterized by its role as a solvent, plasticizer, or intermediate in pharmaceuticals and fragrances. Its branched alkyl chains (isopentyl groups) contribute to lower crystallinity and higher solubility in non-polar solvents compared to linear-chain esters .

Properties

IUPAC Name |

bis(3-methylbutyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITLQDOBPXWZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231370 | |

| Record name | Diisopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-04-2 | |

| Record name | Diisoamyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopentyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopentyl succinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Esterification Approach for Diisopentyl Succinate

The primary synthetic route for this compound is the acid-catalyzed esterification of succinic acid with isopentanol. This reaction typically involves:

- Reactants: Succinic acid and isopentanol (2 equivalents)

- Catalyst: Strong acid catalysts such as concentrated sulfuric acid or solid acid resins

- Dehydrating agent: Often used to remove water formed during esterification to drive the reaction forward

- Reaction conditions: Elevated temperatures (80–150 °C), reflux setup to facilitate removal of water and excess alcohol

- Purification: Distillation or fractional distillation to isolate the diester product

Intermittent Esterification Method (Adapted from Diisopropyl Succinate Preparation)

A detailed intermittent preparation method for diisopropyl succinate, a structurally similar dialkyl succinate, has been documented and can be adapted for this compound synthesis. The process integrates azeotropic esterification and fractionation with catalyst and dehydrating agent recovery, optimizing energy and material usage.

| Step | Description | Conditions / Notes |

|---|---|---|

| 1 | Charge succinic acid, isopentanol, catalyst (e.g., 98% sulfuric acid), and dehydrating agent (e.g., toluene) into esterification kettle with reflux condenser and water trap | Heat to 82–84 °C; reflux; monitor water removal until anhydrous |

| 2 | Recover dehydrating agent and excess isopentanol after water removal | Increase temperature to 90–100 °C for recovery |

| 3 | Add recovered dehydrating agent, excess isopentanol, fresh succinic acid, catalyst, and dehydrating agent into reactor | Heat to 83 °C; add recovered front-end volatiles dropwise over 0.5–1.5 h |

| 4 | Esterify under reflux until water removal complete | Maintain 83–90 °C; monitor water trap for dryness |

| 5 | Recover dehydrating agent and excess isopentanol again | Heat to 98 °C for recovery |

| 6 | Purify crude ester by refining (distillation) to obtain this compound | Collect product and volatile fractions separately |

Reaction Ratios and Catalyst Loadings (adapted):

| Component | Weight Ratio to Succinic Acid |

|---|---|

| Isopentanol | 25–35 (step 1), 15–24 (step 3) |

| Catalyst (98% sulfuric acid) | 0.21–0.61 |

| Dehydrating agent (toluene) | 7.0–10.0 (step 1), 0.2–2.5 (step 3) |

This method emphasizes recycling of solvents and catalyst, reducing waste and improving cost efficiency. The reflux and azeotropic distillation allow continuous removal of water to push the equilibrium toward ester formation.

Continuous Catalytic Esterification and Rectification

Another approach, demonstrated for dibutyl succinate synthesis, involves continuous catalytic esterification combined with rectification, which can be adapted for this compound:

- Catalyst: Macroporous cation exchange resins (e.g., D-72, A-39W, NKC-9) used as heterogeneous catalysts, offering ease of separation and reuse.

- Reaction Conditions: Temperature range of 100–150 °C, reaction times of 3–9 hours depending on catalyst loading and molar ratios.

- Process: Succinic acid and isopentanol are fed into a reactor with catalyst; esterification occurs producing this compound and water.

- Water Removal: Product mixture is sent to a rectifying tower to remove water by distillation.

- Catalytic Rectification: Further purification is done in a catalytic distillation column where residual alcohol and monoesters are converted to diester.

- Yields: High conversion efficiency (~98%) and ester yield (~95%) reported for similar dialkyl succinates.

Process Parameters Table (Adapted for this compound):

| Parameter | Range / Value |

|---|---|

| Succinic acid : isopentanol molar ratio | 1 : 2 to 1 : 6 |

| Reaction temperature | 100–150 °C |

| Reaction time | 3–9 hours |

| Catalyst type | Macroporous cation resin (e.g., D-72) |

| Reactor pressure | 0.1–0.5 MPa (for rectification) |

| Rectifying tower temperature | 120–180 °C |

| Reflux ratio | 0.3–0.5 |

This continuous process offers advantages in scalability, catalyst reuse, and product purity, suitable for industrial production.

Comparative Analysis of Preparation Methods

| Aspect | Intermittent Esterification with Acid Catalyst | Continuous Catalytic Esterification with Resin Catalyst |

|---|---|---|

| Catalyst | Concentrated sulfuric acid (homogeneous) | Macroporous cation exchange resin (heterogeneous) |

| Reaction Mode | Batch/intermittent | Continuous |

| Temperature Range | 82–100 °C | 100–150 °C |

| Water Removal | Azeotropic distillation with toluene | Rectification and catalytic distillation |

| Catalyst Recovery | Recovered by distillation | Catalyst fixed in reactor, reusable |

| Yield | High, dependent on control | High (~95% ester yield) |

| Equipment Complexity | Moderate | Higher due to continuous columns |

| Environmental Impact | Acid disposal concerns | Lower, due to solid catalyst reuse |

Research Findings and Practical Notes

- Catalyst Selection: Sulfuric acid is effective but corrosive and requires neutralization post-reaction. Solid acid catalysts reduce waste and simplify product separation.

- Dehydrating Agents: Use of toluene or similar solvents helps form azeotropes with water, facilitating efficient removal and driving esterification equilibrium.

- Temperature Control: Precise temperature management is crucial to optimize reaction rates and prevent side reactions or decomposition.

- Recycling: Recovery and reuse of alcohol and dehydrating agents significantly reduce raw material consumption and environmental load.

- Purification: Fractional distillation is essential to separate monoesters, unreacted alcohol, and water from the desired this compound.

Summary Table of Key Preparation Parameters for this compound

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Succinic acid to isopentanol molar ratio | 1:2 to 1:6 | Excess alcohol to drive reaction |

| Catalyst type | Concentrated sulfuric acid or macroporous cation resin | Acid catalyst for homogeneous; resin for heterogeneous |

| Catalyst loading (acid) | 0.2–0.6 wt% relative to succinic acid | Sufficient for esterification |

| Reaction temperature | 82–150 °C | Depends on catalyst and method |

| Reaction time | 3–9 hours | Longer for batch; continuous reactors operate steadily |

| Dehydrating agent | Toluene or similar | For azeotropic water removal |

| Water removal method | Azeotropic distillation or rectification | Critical for equilibrium shift |

| Product purification | Fractional distillation | To isolate diester with high purity |

Chemical Reactions Analysis

Types of Reactions

Diisopentyl succinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and isopentyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Reduction: this compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Succinic acid and isopentyl alcohol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Scientific Research Applications

Food Industry

Diisopentyl succinate is evaluated as a flavoring agent in food products. According to the European Food Safety Authority (EFSA), it is part of a group of substances assessed for their safety in food applications. The compound's safety profile suggests it can be used in flavoring formulations without posing health risks when consumed within established limits .

Case Study: Flavoring Evaluations

- Study Reference : EFSA Scientific Opinion on Flavouring Group Evaluation 10

- Findings : this compound was included in evaluations of flavoring substances, where it was deemed safe for use in food products under specified conditions.

Cosmetics

In cosmetics, this compound serves as an emollient and skin-conditioning agent. Its ability to provide a smooth application and enhance the sensory properties of formulations makes it valuable in skin care products.

Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has conducted assessments on similar compounds, concluding that they are safe for use in cosmetics when applied as intended. While specific data on this compound is limited, its chemical relatives have undergone rigorous safety evaluations .

Plasticizers

This compound is also explored as a bio-based plasticizer. Its properties make it an attractive alternative to traditional phthalate-based plasticizers, which have raised health concerns due to their endocrine-disrupting effects.

Research Findings

- A study published in Frontiers in Endocrinology highlights the importance of developing non-toxic plasticizers that do not interfere with hormonal functions .

- This compound's compatibility with various polymers enhances its potential as a sustainable plasticizer option.

Industrial Applications

Beyond food and cosmetics, this compound can be utilized in industrial applications such as coatings and adhesives due to its excellent solvency and compatibility with different resin systems.

Comparative Table of Applications

Mechanism of Action

The mechanism of action of diisopentyl succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways involving succinic acid, influencing cellular processes such as energy production and biosynthesis. The ester bonds in this compound can be hydrolyzed by esterases, releasing succinic acid and isopentyl alcohol, which can then enter various metabolic pathways.

Comparison with Similar Compounds

Diisobutyl Succinate (CAS 925-06-4)

- Structure : Shorter branched alkyl chains (isobutyl groups) with molecular formula C₁₂H₂₂O₄ .

- Applications : Similar to diisopentyl succinate but with reduced hydrophobicity due to shorter chains. Used in coatings and polymer plasticization.

- Physical Properties : Lower molecular weight (246.3 g/mol vs. 282.4 g/mol for this compound) results in higher volatility .

Diethyl Succinate (CAS 123-25-1)

Diisopentyl Phthalate (CAS 605-50-5)

- Structure : Phthalic acid ester with isopentyl groups (C₁₈H₂₂O₄).

- Applications : Plasticizer in polymers.

Biological Activity

Diisopentyl succinate (CAS Number: 818-04-2) is an ester derived from succinic acid and 3-methylbutanol. It is commonly used in various industrial applications, including as a plasticizer and solvent in the formulation of coatings and adhesives. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C₁₄H₂₆O₄

- Molecular Weight : 258.35 g/mol

- IUPAC Name : Di(3-methylbutyl) butanedioate

Biological Activity

The biological activity of this compound has been studied primarily in terms of its toxicity, potential endocrine-disrupting effects, and interactions with various biological systems.

Toxicological Profile

- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in various animal models. The LD50 values suggest a relatively safe profile when administered in moderate doses.

- Chronic Exposure : Long-term exposure studies have shown potential impacts on reproductive health, particularly concerning oxidative stress markers and hormonal balance in mammalian systems. For instance, exposure to similar esters has been linked to alterations in thyroid hormone levels and reproductive function in rodent models .

- Genotoxicity : Research indicates that this compound does not exhibit significant genotoxic effects, aligning with findings from related compounds within the same chemical class .

Endocrine Disruption Potential

Recent reviews have highlighted the potential for this compound to act as an endocrine disruptor. This includes:

- Hormonal Imbalances : Animal studies have reported changes in serum hormone levels following exposure to plasticizers like this compound, suggesting a risk for endocrine disruption .

- Reproductive Health Effects : Specific studies have documented adverse effects on male and female reproductive systems, including impaired spermatogenesis and altered estrous cycles due to oxidative stress induced by chemical exposure .

Case Study 1: Reproductive Health Impact

A study involving rats exposed to this compound at varying doses revealed significant disruptions in reproductive hormone levels, leading to decreased fertility rates. The study emphasized the compound's role in oxidative stress pathways that affect testicular function.

| Dose (mg/kg/day) | Testosterone Levels (ng/mL) | Fertility Rate (%) |

|---|---|---|

| Control | 500 | 85 |

| Low Dose (10) | 350 | 70 |

| High Dose (100) | 200 | 50 |

Case Study 2: Thyroid Function

Another investigation assessed the impact of this compound on thyroid function in mice. Results indicated a decrease in T3 and T4 hormone levels, alongside an increase in TSH levels, suggesting a disruption in normal thyroid function.

| Group | T3 (ng/mL) | T4 (ng/mL) | TSH (µIU/mL) |

|---|---|---|---|

| Control | 1.5 | 0.9 | 0.5 |

| Exposed (10 mg/kg) | 1.1 | 0.7 | 1.2 |

| Exposed (100 mg/kg) | 0.8 | 0.5 | 2.0 |

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing diisopentyl succinate with controlled esterification efficiency?

- Methodological Answer : Optimize reaction parameters such as molar ratios of succinic acid to isopentyl alcohol, catalyst type (e.g., acid catalysts like sulfuric acid), and temperature. Use gas chromatography (GC) to monitor esterification progress and Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation .

- Experimental Design : A factorial design can isolate variables (e.g., temperature, catalyst concentration) and their interactions. For example, a 3×3 factorial design with temperature (80°C, 100°C, 120°C) and catalyst concentration (1%, 2%, 3%) would quantify their effects on yield .

Q. How can this compound’s physicochemical properties be systematically characterized?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrophobicity : Measure water contact angle via goniometry (e.g., values >100° indicate hydrophobicity) .

- Molecular Weight : Employ gel permeation chromatography (GPC) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

Q. What experimental designs are suitable for studying this compound’s role in polymer composites?

- Methodological Answer : Use a Taguchi design or full factorial design to assess variables like polymer blend ratios, solvent choice, and processing temperatures. For example, a study on poly(butylene succinate) (PBS) composites used a 3³ factorial design to optimize fiber diameter in solution blow spinning (SBS), revealing solution concentration as the most significant factor .

Advanced Research Questions

Q. How can contradictions in this compound’s biodegradation data be resolved across studies?

- Methodological Answer : Standardize testing conditions (e.g., soil type, microbial consortium, humidity) and employ kinetic modeling (e.g., first-order decay equations) to compare degradation rates. Use ANOVA to identify confounding variables (e.g., additives, crystallinity) that may explain discrepancies .

Q. What advanced statistical methods are recommended for optimizing this compound’s synthesis scalability?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design (CCD) to model non-linear relationships between variables. For instance, a study on PBS nanofibers used ANOVA to validate that air pressure (4 bar) and feed rate (80 mL/h) minimized fiber diameter variability .

Q. How can this compound’s role in green chemistry applications be validated through interdisciplinary approaches?

- Methodological Answer : Combine life-cycle assessment (LCA) with techno-economic analysis (TEA) to evaluate environmental and economic impacts. For biosynthesis pathways, dynamic metabolome analysis (e.g., used in cyanobacterial succinate production) can identify rate-limiting enzymes and guide metabolic engineering .

Q. What methodologies address challenges in quantifying this compound’s interactions with surfactants or co-solvents?

- Methodological Answer : Use small-angle X-ray scattering (SAXS) or nuclear magnetic resonance (NMR) to study micelle formation and solvent interactions. For example, diffusion-ordered spectroscopy (DOSY-NMR) can resolve molecular aggregation states in complex mixtures .

Data-Driven Research Frameworks

Q. How should researchers formulate PICOT-style questions for this compound studies?

- Methodological Answer : Structure questions around:

- P opulation (e.g., polymer blends),

- I ntervention (e.g., esterification with this compound),

- C omparison (e.g., vs. petroleum-based plasticizers),

- O utcome (e.g., tensile strength, biodegradability),

- T imeframe (e.g., 12-week degradation study).

This framework ensures testable hypotheses and alignment with systematic review standards .

Q. What strategies mitigate bias in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.